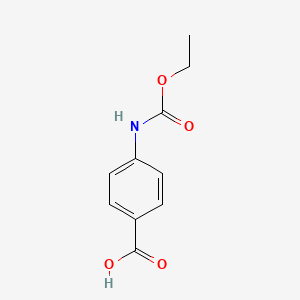

4-((Ethoxycarbonyl)amino)benzoic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(ethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(14)11-8-5-3-7(4-6-8)9(12)13/h3-6H,2H2,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQYSIQVFJYQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346237 | |

| Record name | 4-((Ethoxycarbonyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5180-75-6 | |

| Record name | 4-((Ethoxycarbonyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Ethoxycarbonyl Amino Benzoic Acid and Its Precursors

Direct Synthetic Routes to 4-((Ethoxycarbonyl)amino)benzoic acid

The most straightforward method for the synthesis of this compound is the direct N-acylation of its precursor, 4-aminobenzoic acid (PABA). This reaction typically involves the treatment of PABA with an ethoxycarbonylating agent, such as ethyl chloroformate, in the presence of a base. The base is required to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product.

Commonly used bases for this transformation include sodium hydroxide, sodium carbonate, or tertiary amines like triethylamine. The reaction is typically carried out in a suitable solvent system, which can be a biphasic mixture (like water/acetone) or a single organic solvent. The primary role of the ethoxycarbonyl group in this context is often to act as a protecting group for the amine functionality, preventing it from participating in subsequent reactions while allowing for transformations at the carboxylic acid site.

Table 1: Representative Conditions for Direct N-Ethoxycarbonylation

| Starting Material | Reagent | Base/Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| 4-Aminobenzoic acid | Ethyl chloroformate | Sodium Hydroxide / Water | Reaction at low temperature (0-5 °C), followed by stirring at room temperature for several hours. | This compound |

| 3-Aminobenzoic acid | Ethyl chloroformate | Sodium Hydroxide / Water-Acetone | Stirring at 20 °C for 3 hours. | 3-((Ethoxycarbonyl)amino)benzoic acid |

Precursor-Based Synthesis and Derivatization Strategies

Para-aminobenzoic acid (PABA) is the fundamental building block for this compound. The synthesis of PABA itself can be achieved through various methods, with a common industrial route being the catalytic hydrogenation of 4-nitrobenzoic acid. chemicalbook.comgoogle.com This reduction is highly efficient and can be performed using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. chemicalbook.comgoogle.com

Once PABA is obtained, it serves as a versatile scaffold for numerous derivatizations. mdpi.comresearchgate.net The synthesis of this compound is a prime example of protecting the amino group to allow for selective reactions at the carboxylic acid terminus, such as esterification or amide bond formation. researchgate.net This strategy is fundamental in multi-step syntheses where the reactivity of the amino group needs to be masked.

The ethoxycarbonyl group is more than just a simple protecting group; its carbamate (B1207046) functionality exhibits unique reactivity that can be exploited in further synthetic transformations. In the context of this compound, the N-ethoxycarbonyl group activates the molecule for certain reactions while providing stability under other conditions.

Research has shown that the ethoxycarbonyl group can serve a dual role as both an activating and a protective group in complex reactions like the N-acyl-Pictet–Spengler condensation for synthesizing tetrahydroisoquinolines. nih.govnih.gov In this type of reaction, the carbamate facilitates the crucial cyclization step. Subsequently, the carbamate can be transformed; for instance, it can be reduced to an N-methyl group using reagents like lithium aluminum hydride or cleaved under specific conditions to regenerate the free amine. nih.govnih.gov This dual functionality significantly shortens synthetic pathways to complex heterocyclic structures. nih.govnih.gov

Advanced Synthetic Techniques

To improve the efficiency, yield, and environmental footprint of chemical syntheses, modern techniques such as microwave-assisted synthesis and novel catalytic systems are increasingly employed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. indexcopernicus.comijprdjournal.com By utilizing microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. indexcopernicus.comresearchgate.net

This technique has been successfully applied to reactions involving PABA and its derivatives. For instance, the esterification of PABA to form benzocaine (B179285) can be significantly expedited using microwave irradiation. indexcopernicus.comijprdjournal.com Similarly, Ullmann condensation reactions to form N-phenylanthranilic acids have been shown to be more efficient under microwave conditions, offering better yields in shorter times. researchgate.net These findings suggest that the synthesis of this compound and its subsequent transformations can be optimized using this green chemistry approach.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Advantage |

|---|---|---|---|

| Esterification of PABA (Benzocaine synthesis) | Several hours | ~25 minutes indexcopernicus.com | Drastic reduction in reaction time indexcopernicus.com |

| Ullmann Condensation | 6-48 hours researchgate.net | Minutes to a few hours researchgate.net | Increased reaction rate and improved yields researchgate.net |

| Amide Synthesis (General) | Several hours to days | 1-2 hours nih.govresearchgate.net | Solvent-free conditions, faster reaction nih.govresearchgate.net |

Catalysis plays a pivotal role in the synthesis of this compound and its precursors. As mentioned, the production of PABA from 4-nitrobenzoic acid relies heavily on catalytic hydrogenation. google.com Various catalysts can be employed, with palladium and platinum-based systems being highly effective. google.com

Modern catalytic methods also extend to more complex transformations of the PABA scaffold. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to form new carbon-carbon or carbon-nitrogen bonds, respectively, on the aromatic ring. While the ethoxycarbonyl-protected amine might influence the electronic properties of the aromatic ring, these catalytic methods provide powerful avenues for further derivatization, enabling the synthesis of a wide array of complex molecules from the this compound intermediate.

Table 3: Catalytic Methods in the Synthesis of PABA and its Derivatives

| Reaction | Catalyst | Starting Material | Product | Typical Yield |

|---|---|---|---|---|

| Catalytic Hydrogenation | 5% Pd/C google.com | 4-Nitrobenzoic acid | 4-Aminobenzoic acid | >95% google.com |

| Catalytic Hydrogenation | Raney Nickel chemicalbook.com | 4-Nitrobenzoic acid | 4-Aminobenzoic acid | 97.2% chemicalbook.com |

Alkylation Reactions for Structural Diversification

Alkylation of 4-aminobenzoic acid (PABA) derivatives serves as a crucial method for introducing structural diversity, leading to the synthesis of various O- and N-alkylated products. nih.gov These reactions typically involve the treatment of the PABA scaffold with alkylating agents in the presence of a base. The reactivity of the amino group and the carboxylic acid group can be selectively targeted by carefully choosing the reaction conditions.

A common strategy for the alkylation of PABA involves using potassium carbonate as the base and various alkyl halides as the alkylating agents. nih.govresearchgate.net This method has been successfully employed to prepare a series of N-alkyl and O-alkyl derivatives under mild conditions. nih.gov For instance, the reaction of PABA with different alkyl halides in the presence of K2CO3 has yielded a range of compounds, demonstrating the versatility of this approach for structural modification. nih.govresearchgate.net

The selective alkylation of the amino group can also be achieved. For example, ortho-alkylation of anilines like ethyl 4-aminobenzoate (B8803810) has been demonstrated, showcasing a method for introducing alkyl groups at specific positions on the aromatic ring. orgsyn.org

Table 1: Examples of Alkylation Reactions of 4-Aminobenzoic Acid Derivatives

| Reactant | Alkylating Agent | Base/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 4-Aminobenzoic acid (PABA) | Various alkyl halides | Potassium carbonate | O- and N-alkyl derivatives | nih.govresearchgate.net |

| Ethyl 4-aminobenzoate | Dimethyl sulfide (B99878) / tert-Butyl hypochlorite | Triethylamine | ortho-Methylated derivative | orgsyn.org |

Condensation Reactions for Imine (Schiff Base) Formation

The condensation of 4-aminobenzoic acid and its derivatives with aldehydes and ketones is a widely used method for the synthesis of imines, commonly known as Schiff bases. researchgate.netrjptonline.orgmdpi.com This reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) group. nih.gov The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, and carried out by refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol (B145695). researchgate.netresearchgate.net

A diverse range of aromatic and aliphatic aldehydes and ketones have been successfully condensed with 4-aminobenzoic acid to yield a variety of Schiff bases. rjptonline.orgmdpi.comnih.gov These reactions are fundamental in medicinal chemistry for creating molecules with potential biological activities. researchgate.netmdpi.comnih.gov The electronic nature of the substituents on the aldehyde can influence the reaction rate, with electron-withdrawing groups on the aromatic ring of the aldehyde generally increasing the rate of condensation. researchgate.net

Table 2: Synthesis of Schiff Bases from 4-Aminobenzoic Acid

| Amine Reactant | Carbonyl Reactant | Solvent/Catalyst | Reaction Condition | Product | Reference |

|---|---|---|---|---|---|

| 4-Aminobenzoic acid | 2-Chlorobenzaldehyde | Methanol / Acetic acid | Reflux for 10-12 h | 4-[(2-Chlorobenzylidene)amino]benzoic acid | researchgate.net |

| 4-Aminobenzoic acid | Furan-2-carbaldehyde | Methanol / Acetic acid | Reflux for 10-12 h | 4-[(Furan-2-ylmethylene)amino]benzoic acid | researchgate.net |

| 4-Aminobenzoic acid | Benzaldehyde | Absolute ethanol | Not specified | 4-(Benzylideneamino)benzoic acid | rjptonline.org |

| 4-Aminobenzoic acid | Salicylaldehyde | Ethanol | Reflux | 4-((2-Hydroxybenzylidene)amino)benzoic acid | mdpi.com |

| 5-Chloro-2-aminobenzoic acid | 4-Nitrobenzaldehyde | Absolute ethanol / Acetic acid | Condensed for 3 h | 5-Chloro-2-((4-nitrobenzylidene)amino)benzoic acid | nih.gov |

Diazotization and Azo Compound Synthesis

The amino group on 4-aminobenzoic acid and its precursors is readily converted into a diazonium salt through a process called diazotization. organic-chemistry.org This reaction is typically carried out at low temperatures (0-5 °C) by treating the amine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid. organic-chemistry.orgajchem-a.com The resulting diazonium salt is a versatile intermediate in organic synthesis. organic-chemistry.org

These diazonium salts are electrophilic and can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. ajchem-a.comunb.caekb.eg This electrophilic aromatic substitution reaction is known as azo coupling. ajchem-a.com The reaction conditions, particularly the pH, are crucial for a successful coupling. For example, coupling with phenols is typically carried out in mildly alkaline conditions, while coupling with amines is performed in acidic solutions. A wide variety of azo dyes have been synthesized from PABA by coupling its diazonium salt with different aromatic compounds. ajchem-a.comquestjournals.orgresearchgate.net

Table 3: Synthesis of Azo Compounds from 4-Aminobenzoic Acid

| Amine | Diazotizing Agents | Coupling Component | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| p-Aminobenzoic acid | NaNO₂, HCl | Ethyl cyanoacetate | Addition of sodium acetate (B1210297) | 4-[N'-(Cyano-ethoxy-carbonyl-methylene)hydrazino]benzoic acid | questjournals.org |

| 4-Aminobenzoic acid | NaNO₂, HCl | Ethyl acetoacetate | 0-5 °C | 4-((1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl)benzoic acid | ajchem-a.com |

| p-Aminobenzoic acid | NaNO₂, HCl | 1-Phenyl-3-methyl-5-pyrazolone | Basic ethanolic solution | 4-[N'-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzoic acid | questjournals.org |

| 4-Aminobenzoic acid | NaNO₂, H₂SO₄ | - | Reflux in H₂SO₄ (1.0 M) | 4-Hydroxybenzoic acid (via hydrolysis of diazonium salt) | scirp.orgscirp.org |

Fundamental Chemical Modifications and Functional Group Interconversions

Acylation Reactions of the Amino Group

The amino group of aminobenzoic acids can be readily acylated to form amides. google.com A common method for acylation involves the use of mixed anhydrides. For instance, N-(N-acylaminoacyl)aminobenzoic acids can be prepared by reacting a mixed anhydride (B1165640) of an N-acylamino acid with an aminobenzoic acid. google.comgoogle.com This reaction can be catalyzed by a strong inorganic or organic acid. google.com Acetylation, a specific type of acylation, of p-aminobenzoic acid is also a well-established transformation. researchgate.net

Esterification Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound and its precursors can undergo esterification reactions. A classic method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. chegg.comresearchgate.net This is a reversible reaction, and to achieve high yields, an excess of the alcohol is often used, or the water formed during the reaction is removed. researchgate.net The esterification of 4-aminobenzoic acid with ethanol to produce ethyl 4-aminobenzoate (benzocaine) is a prime example of this reaction. chegg.com

Transesterification is another important method where an existing ester is converted into a different ester by reacting it with an alcohol in the presence of a catalyst. google.com This method is particularly useful for synthesizing esters of higher alcohols from more readily available alkyl esters like ethyl 4-aminobenzoate. google.com

Table 4: Esterification of 4-Aminobenzoic Acid

| Carboxylic Acid | Alcohol | Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| 4-Aminobenzoic acid | Ethanol | Concentrated H₂SO₄ | Fischer Esterification | Ethyl 4-aminobenzoate (Benzocaine) | chegg.comresearchgate.net |

| Alkyl aminobenzoate | Alcohol reagent (e.g., polyester (B1180765) polyol) | Transesterification catalyst | Transesterification | Aminobenzoate ester of the alcohol | google.com |

Oxidation Reactions in Derivative Synthesis

Oxidation reactions are a fundamental tool for the functional group interconversion in the synthesis of derivatives from precursors of this compound. A notable example is the oxidation of an alkyl group on the aromatic ring to form the carboxylic acid moiety. For instance, a methyl group on a toluene (B28343) derivative, a precursor to the benzoic acid structure, can be oxidized to a carboxylic acid group using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). youtube.com This transformation is a key step in the synthesis of the benzoic acid core from alkylbenzene precursors. youtube.com While direct oxidation of the this compound molecule to form other derivatives is less commonly reported, the oxidation of its precursors is a critical synthetic strategy.

Reactions Involving Hydrazine (B178648)

The transformation of this compound and its precursors using hydrazine and its derivatives is a key strategy for synthesizing new chemical entities, particularly hydrazides, which are valuable intermediates in heterocyclic synthesis. The primary methods involve the reaction with carboxylic acid esters or the reduction of nitro groups.

One of the most direct methods involves the conversion of an ester precursor to a hydrazide. For instance, 4-aminobenzohydrazide (B1664622) compounds can be synthesized by reacting a 4-aminobenzoate ester with hydrazine, typically in the presence of ethanol under reflux conditions researchgate.net. A similar and widely applied strategy involves the esterification of the corresponding carboxylic acid, followed by treatment with hydrazine hydrate (B1144303) nih.gov. For example, 4-benzamidobenzoic acid can be dissolved in ethanol with concentrated sulfuric acid, and the resulting ester is then stirred with hydrazine hydrate to yield the desired 4-benzamidobenzoic acid hydrazide nih.gov. This general two-step process is highly effective for converting the carboxylic acid function into a hydrazide.

Hydrazine hydrate is also employed as a reducing agent for precursors containing nitro groups. In a patented process, ethylhexyl p-nitrobenzoate is reduced to ethylhexyl-p-amino benzoate. google.com The reaction involves adding hydrazine hydrate to the nitro compound in the presence of activated carbon and a catalyst like FeCl₃ at elevated temperatures (50-80°C) google.com.

A more complex synthesis yields hydrazine derivatives from precursors like ethyl 4-aminobenzoate (benzocaine). The process involves two main steps: first, the preparation of a diazonium salt from the starting amine using hydrochloric acid and sodium nitrite at low temperatures (0°C). st-andrews.ac.uk Second, the resulting diazonium salt is reduced, for example with a saturated aqueous solution of sulfur dioxide, to form the corresponding ethyl 4-hydrazinobenzoate hydrochloride st-andrews.ac.uk.

| Starting Material | Reagent(s) | Conditions | Product | Reference |

| 4-Aminobenzoate ester | Hydrazine | Reflux in ethanol | 4-Aminobenzohydrazide | researchgate.net |

| 4-Benzamidobenzoic acid | 1. Ethanol, H₂SO₄2. Hydrazine hydrate | 1. Reflux2. Room Temperature | 4-Benzamidobenzoic acid hydrazide | nih.gov |

| Ethylhexyl p-nitrobenzoate | Hydrazine hydrate, Activated Carbon, FeCl₃ | 50-80°C | Ethylhexyl-p-amino benzoate | google.com |

| Ethyl 4-aminobenzoate | 1. HCl, NaNO₂2. H₂SO₃(aq) | 1. 0°C2. Not specified | Ethyl 4-hydrazinobenzoate hydrochloride | st-andrews.ac.uk |

Rational Design Principles for Novel Derivatives

The development of new molecules derived from this compound often relies on established medicinal chemistry principles to enhance biological activity and target specificity. Strategies such as molecular hybridization and structure-guided synthesis are pivotal in this process.

Molecular Hybridization Strategies in Chemical Design

Molecular hybridization involves the covalent linking of two or more distinct pharmacophores (molecular fragments with known biological activity) to create a new hybrid compound with potentially enhanced or novel therapeutic effects. mdpi.comnih.gov This strategy has been successfully applied to derivatives of 4-aminobenzoic acid (PABA), a close structural relative and precursor to the title compound.

In one such approach, researchers combined the PABA pharmacophore with various aromatic aldehydes, including salicylaldehydes, through a one-step reaction to form imine bonds. mdpi.comnih.govresearchgate.net This chemical modification of the non-toxic PABA molecule resulted in Schiff bases that exhibited significant antibacterial, antimycobacterial, and antifungal properties. mdpi.comnih.govresearchgate.net Similarly, another study focused on creating hybrids by coupling PABA with different isatin (B1672199) derivatives. nih.gov The resulting Schiff's bases demonstrated high selective activity against Gram-positive bacteria nih.gov. This approach leverages the known biological profiles of the constituent molecules to create a new single entity with a tailored activity spectrum.

| Parent Pharmacophore 1 | Parent Pharmacophore 2 | Linkage | Resulting Biological Activity | Reference |

| 4-Aminobenzoic acid (PABA) | Aromatic aldehydes (e.g., salicylaldehydes) | Imine bond | Antibacterial, antimycobacterial, antifungal | mdpi.comnih.govresearchgate.net |

| 4-Aminobenzoic acid (PABA) | Isatin derivatives | Imine bond | Selective antibacterial (Gram-positive) | nih.gov |

Structure-Guided Synthetic Approaches

Structure-guided synthesis is a powerful design strategy that utilizes the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design and synthesize potent and selective inhibitors. This process often involves computational techniques like molecular docking to predict how a potential drug molecule will bind to its target.

This approach was integral to the development of isatin-aminobenzoic acid hybrids as antibacterial agents. nih.gov After synthesizing the hybrid compounds, in silico docking studies were performed to investigate their binding mode within the active site of a 3D structure of the B. subtilis histidine kinase/Walk enzyme. nih.gov By calculating the binding free energy and identifying key amino acid residues involved in the ligand-macromolecule interactions, researchers could rationalize the observed biological activity. nih.gov This computational insight provides a structural basis for the activity of the synthesized compounds and offers a roadmap for designing future derivatives with improved binding affinity and, consequently, enhanced antibacterial potency.

Biological Activities and Mechanistic Investigations

Anti-Inflammatory Effects

Derivatives of para-aminobenzoic acid (PABA) have been noted for their anti-inflammatory properties. nih.gov As a derivative of PABA, 4-((Ethoxycarbonyl)amino)benzoic acid is recognized as an intermediate in the synthesis of various anti-inflammatory agents. researchgate.net

Modulation of Key Inflammatory Mediators

While specific studies on the direct modulation of a wide range of inflammatory mediators by this compound are limited, its role as a precursor in the development of anti-inflammatory drugs suggests an interaction with inflammatory pathways. researchgate.net The broader class of PABA derivatives has demonstrated the potential to influence these pathways, indicating a promising area for future research into the specific mechanisms of this compound. nih.gov

Inhibition of Pro-Inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)

Investigations into the effects of this compound on cytokine production have provided specific insights into its anti-inflammatory potential. A study on human keratinocytes demonstrated that exposure to benzocaine (B179285), the common name for this compound, can attenuate the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. researchgate.net

In this in vitro study, human keratinocytes were exposed to a 10 µM concentration of benzocaine for 6 hours. The results showed a notable decrease in the cellular production of TNF-α compared to the control group. researchgate.net While there were observed reductions in the levels of Interleukin-1alpha (IL-1α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), these changes were not found to be statistically significant in this particular study. researchgate.net

Table 1: Effect of this compound (Benzocaine) on Pro-Inflammatory Cytokine Release by Human Keratinocytes Data extracted from a study on the in vitro effects of local anesthetics on human keratinocytes. researchgate.net

| Cytokine | Control (ng/mL) | This compound (10 µM) (ng/mL) |

| IL-1α | 48.6 (±6.5) | 28.3 (±3.9) |

| IL-6 | 192.8 (±24.7) | 117.7 (±20) |

| IL-8 | 19.6 (±3.5) | 13.6 (±1) |

| TNF-α | 43.4 (±10.4) | 18.0 (±1.5) |

Myeloperoxidase (MPO) Activity Modulation

Currently, there is no direct scientific evidence available that specifically details the modulation of myeloperoxidase (MPO) activity by this compound. Research in this specific area is required to determine any potential inhibitory or enhancing effects on this enzyme.

Antioxidant Properties

The antioxidant potential of para-aminobenzoic acid (PABA) and its derivatives has been a subject of scientific interest. nih.govresearchgate.net These compounds are explored for their ability to counteract oxidative stress, a condition implicated in cellular damage and the progression of various diseases. turkjanaesthesiolreanim.org

Reactive Oxygen Species (ROS) Scavenging Mechanisms

Local anesthetics, as a class of compounds, have been shown to possess antioxidant capabilities, primarily through their ability to scavenge free radicals. turkjanaesthesiolreanim.org While the specific mechanisms for this compound are not extensively detailed, the general understanding is that these compounds can interact with and neutralize reactive oxygen species (ROS). This interaction helps to mitigate the cellular damage caused by excessive free radical production. turkjanaesthesiolreanim.org The antioxidant activity of local anesthetics may be particularly relevant in conditions associated with free radical-induced damage. turkjanaesthesiolreanim.org

Prevention of Cellular Lipid Peroxidation

The prevention of lipid peroxidation is a key aspect of antioxidant defense. Some local anesthetics have been shown to inhibit lipid peroxidation in a dose-dependent manner. acs.org This protective effect is attributed to their ability to interfere with the chain reactions of lipid peroxidation, thus preserving the integrity of cellular membranes. acs.org The hydrophobicity of the local anesthetic molecule may play a role in its efficacy in inhibiting lipid peroxidation within the lipid bilayer of the cell membrane. acs.org Further research is needed to specifically quantify the inhibitory effect of this compound on cellular lipid peroxidation.

Regulation of Endogenous Antioxidant Enzyme Expression (e.g., Superoxide (B77818) Dismutase, Catalase)

There is currently no scientific evidence available from preclinical or clinical studies that have investigated the effect of this compound on the expression or activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) or catalase (CAT). Research has yet to explore whether this compound can modulate the cellular antioxidant defense mechanisms.

Enhancement of Mitochondrial Bioenergetic Function

Investigations into the direct impact of this compound on mitochondrial bioenergetics are absent from the scientific literature. There are no published studies that have assessed its influence on key mitochondrial functions, including oxidative phosphorylation, ATP synthesis, or the regulation of the mitochondrial membrane potential.

Anticancer Potentials

The potential of this compound as a direct anticancer agent has not been a subject of dedicated research. While it serves as a precursor in the synthesis of novel compounds with potential antineoplastic properties, its intrinsic anticancer activity remains uninvestigated.

Cytotoxicity against Specific Cancer Cell Lines (e.g., NCI-H460, CAL-27, HepG2)

There is a lack of published data on the cytotoxic effects of this compound against the NCI-H460 (non-small cell lung cancer), CAL-27 (oral squamous cell carcinoma), and HepG2 (hepatocellular carcinoma) cell lines. Consequently, no data tables of its potency or efficacy against these or any other cancer cell lines can be provided.

DNA Topoisomerase Inhibition Studies

No studies have been identified that explore the ability of this compound to inhibit DNA topoisomerases. This area of investigation remains unexplored for this particular compound.

Elucidation of Antineoplastic Mechanisms of Action

As there are no studies demonstrating the anticancer activity of this compound, the mechanisms of action for any potential antineoplastic effects have not been elucidated.

Antimicrobial Activities

Direct assessments of the antimicrobial properties of this compound against various pathogens are not documented in the available scientific literature. While it is used in the synthesis of compounds that are subsequently tested for antimicrobial activity, the parent compound's own efficacy has not been reported.

Antiviral Properties

Activity against Specific Viral Strains

There is no scientific literature available that documents the antiviral activity of this compound against specific viral strains, including Coxsackievirus B3 or other members of the Enterovirus genus.

Investigation of Viral Capsid Binding Mechanisms

No studies have been published that investigate the potential for this compound to act as a viral capsid binding agent. The mechanism by which many antiviral compounds function involves binding to the viral capsid to prevent viral entry into host cells or uncoating; however, there is no evidence to suggest this mode of action for the specified compound.

Cholinesterase Inhibition for Neurodegenerative Disorders

No studies were identified that specifically investigated the inhibitory effects of this compound on cholinesterase enzymes.

Acetylcholinesterase (AChE) Inhibition Studies

There is no available data detailing the in vitro or in vivo inhibition of acetylcholinesterase by this compound, including IC50 values or kinetic analyses.

Butyrylcholinesterase (BChE) Inhibition Studies

Similarly, no research has been found that evaluates the inhibitory potential of this compound against butyrylcholinesterase.

Identification and Characterization of Molecular Targets and Biological Pathways

There is a lack of research aimed at identifying and characterizing the specific molecular targets and biological pathways modulated by this compound.

Receptor and Enzyme Binding Affinity Studies

No studies have been published that report on the binding affinity of this compound to any specific receptors or enzymes.

Pathway Perturbation and Cellular Signaling Analysis

The effects of this compound on cellular signaling pathways have not been elucidated in the scientific literature. While studies on other benzoic acid derivatives, such as 4-hydroxy-benzoic acid, have shown effects on pathways like ERK, AKT, and PI3K, this information cannot be extrapolated to this compound without direct experimental evidence. mdpi.com

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 4-((Ethoxycarbonyl)amino)benzoic acid, might interact with the binding site of a protein.

Molecular docking simulations of derivatives of p-aminobenzoic acid have been instrumental in elucidating their binding modes with various protein targets, such as DNA gyrase and human topoisomerase IIα. nih.gov For this compound, a hypothetical docking study would likely reveal key interactions. The ethoxycarbonyl group could engage in hydrogen bonding with specific amino acid residues, while the benzoic acid moiety could form additional hydrogen bonds or pi-stacking interactions with aromatic residues within the binding pocket. The central amino group also presents a potential site for hydrogen bonding.

Illustrative ligand-protein interactions for a hypothetical complex of this compound with a target protein are presented in Table 1.

Table 1: Illustrative Ligand-Protein Interaction Modes for this compound

| Functional Group of Ligand | Interacting Amino Acid Residue | Type of Interaction | Bond Distance (Å) |

|---|---|---|---|

| Carboxyl (C=O) | Lysine (LYS) | Hydrogen Bond | 2.1 |

| Carboxyl (OH) | Serine (SER) | Hydrogen Bond | 2.5 |

| Amino (NH) | Aspartic Acid (ASP) | Hydrogen Bond | 2.3 |

| Phenyl Ring | Phenylalanine (PHE) | Pi-Pi Stacking | 4.5 |

| Ethoxy (O) | Arginine (ARG) | Hydrogen Bond | 2.8 |

A critical output of molecular docking is the prediction of binding energy, which estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex and potentially higher efficacy. For analogous benzocaine (B179285) derivatives, docking studies have successfully predicted their binding affinities to target enzymes. nih.gov A similar approach for this compound would involve calculating the binding energies with various potential protein targets to prioritize those with the highest predicted affinity for further experimental validation.

Table 2 provides a hypothetical comparison of the predicted binding energies of this compound and a reference inhibitor against a putative protein target.

Table 2: Hypothetical Computational Prediction of Binding Energies

| Compound | Protein Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| This compound | Hypothetical Kinase A | -8.5 |

| Reference Inhibitor | Hypothetical Kinase A | -9.2 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR models can be developed in two or three dimensions. 2D-QSAR models use descriptors calculated from the 2D representation of molecules, such as molecular weight, logP (a measure of lipophilicity), and topological indices. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules and use steric and electrostatic fields as descriptors.

Studies on benzoylaminobenzoic acid derivatives have shown that inhibitory activity against certain bacterial enzymes increases with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov For a series of compounds including this compound, a QSAR model could be developed to predict their bioactivity based on such physicochemical properties.

An illustrative 2D-QSAR model for a series of benzoic acid derivatives is shown below, where pIC50 represents the negative logarithm of the half-maximal inhibitory concentration:

pIC50 = 0.6 * logP - 0.2 * Molecular_Weight + 1.5 * Aromatic_Ring_Count + 2.1

Once a statistically robust QSAR model is developed and validated, it can be used to predict the therapeutic potency and selectivity of new, unsynthesized compounds. By analyzing the contributions of different molecular descriptors in the QSAR equation, medicinal chemists can prioritize the synthesis of derivatives with structural modifications that are predicted to enhance biological activity and selectivity for the target protein over off-target proteins. For example, if a 3D-QSAR model indicates that a bulky, electropositive substituent at a particular position enhances activity, new analogs of this compound incorporating these features can be designed.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For the this compound-protein complex, MD simulations can be used to assess the stability of the docked pose obtained from molecular docking.

MD simulations on the local anesthetic benzocaine, a related molecule, have been used to study its partitioning into lipid bilayers. nih.gov A similar simulation for this compound in complex with a protein target would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds. Key parameters to analyze would include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, and the persistence of key intermolecular interactions, such as hydrogen bonds, identified in the docking study. A stable RMSD and the maintenance of crucial interactions throughout the simulation would provide greater confidence in the predicted binding mode.

An illustrative summary of potential molecular dynamics simulation results is presented in Table 3.

Table 3: Illustrative Molecular Dynamics Simulation Parameters and Results

| Parameter | Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| Ligand RMSD | Stable after 10 ns, average of 1.2 Å |

| Protein Backbone RMSD | Stable after 5 ns, average of 1.5 Å |

| Key Hydrogen Bond Occupancy | > 80% for interactions with LYS and SER |

Conformational Dynamics Analysis in Biological Environments

A thorough review of published research indicates a notable absence of specific studies on the conformational dynamics of this compound within biological environments. Molecular dynamics simulations, a primary tool for such investigations, have been extensively used to study the behavior of molecules in biological systems, offering insights into how a compound might interact with proteins or membranes. However, dedicated simulations detailing the conformational changes of this compound in response to a biological milieu, such as a protein binding pocket or a lipid bilayer, are not presently available in the scientific literature.

Time-Dependent Interaction Studies of Compound-Target Complexes

Similarly, there is a lack of specific time-dependent interaction studies for complexes involving this compound and biological targets. Such studies are crucial for understanding the kinetics and mechanisms of binding, including the stability of interactions over time. While the broader field of computational drug design frequently employs such methods to evaluate potential therapeutic agents, the specific application to this compound has not been documented in accessible research.

Quantum Chemical Calculations

Quantum chemical calculations offer a foundational understanding of a molecule's properties based on its electronic structure. While direct and extensive research on this compound is sparse, studies on the closely related compound, ethyl 4-aminobenzoate (B8803810), provide a strong framework for the types of analyses that are informative. researchgate.net

Electronic Structure Characterization (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its optimized geometry and various electronic properties. researchgate.net

Natural Bond Orbital (NBO) analysis is a key component of these studies, providing insight into charge distribution and intramolecular interactions. For the analogous ethyl 4-aminobenzoate, NBO analysis has been used to understand the electronic delocalization and stability of the molecule. researchgate.net It is anticipated that for this compound, similar analyses would reveal significant electron delocalization across the benzene (B151609) ring and the carbonyl groups of both the ester and the carboxylic acid.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its potential for electronic transitions. Studies on similar aromatic compounds suggest that the amino group acts as an electron donor, raising the HOMO energy, while the carboxyl and ethoxycarbonyl groups act as electron acceptors, lowering the LUMO energy.

Table 1: Illustrative Electronic Properties of a Related Compound (Ethyl 4-aminobenzoate) Calculated via DFT researchgate.net

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (HOMO-LUMO) | 4.6 eV |

| Dipole Moment | 3.5 D |

Note: This data is for ethyl 4-aminobenzoate and serves as an illustrative example of the types of properties that would be calculated for this compound.

Conformational Equilibrium Analysis

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. For this compound, the key rotatable bonds are those connecting the ethoxy group to the carbonyl carbon, the amino nitrogen to the benzene ring, and the carboxylic acid group to the ring.

A potential energy surface (PES) scan is a computational method used to explore the energy landscape of a molecule as a function of the torsion angles of its rotatable bonds. By performing a PES scan, the most stable conformers (energy minima) and the transition states between them can be identified. For the related ethyl 4-aminobenzoate, such scans have been used to determine its most stable geometry. researchgate.net

It is expected that for this compound, the planar conformations would be favored due to the stabilizing effects of π-conjugation across the benzene ring and the carbonyl groups. The orientation of the ethyl group and the hydrogen of the carboxylic acid would be key determinants of the lowest energy conformers.

Table 2: Predicted Stable Conformers and Relative Energies for this compound

| Conformer | Description of Key Torsional Angles | Relative Energy (kcal/mol) |

| 1 | Planar arrangement of the ethoxycarbonylamino and benzoic acid moieties. | 0 (most stable) |

| 2 | Rotation around the C-O bond of the ethoxy group. | > 1 |

| 3 | Rotation around the N-C (ring) bond. | > 2 |

| 4 | Rotation around the C-C (ring to carboxyl) bond. | > 3 |

Note: This table is a hypothetical representation based on the principles of conformational analysis for similar molecules and is not derived from direct experimental or computational studies on this compound.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the molecular structure of 4-((Ethoxycarbonyl)amino)benzoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. The analysis of ¹H (proton) and ¹³C NMR spectra allows for the unambiguous assignment of each atom's position within the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electronic environment of each proton. Based on the structure, the predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit several key resonances. The aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl group protons of the carbamate (B1207046) moiety manifest as a quartet and a triplet, while the amine (N-H) and carboxylic acid (O-H) protons appear as singlets.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.8 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~9.8 | Singlet | 1H | Amine proton (-NH-) |

| ~7.9 | Doublet | 2H | Aromatic protons ortho to -COOH |

| ~7.6 | Doublet | 2H | Aromatic protons ortho to -NH- |

| ~4.1 | Quartet | 2H | Methylene protons (-O-CH₂-CH₃) |

| ~1.2 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, signals are expected for the carboxylic acid carbon, the carbamate carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group. The substitution on the aromatic ring results in four distinct signals for the six aromatic carbons due to molecular symmetry.

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~167 | Carboxylic acid carbonyl carbon (-COOH) |

| ~153 | Carbamate carbonyl carbon (-NHCOO-) |

| ~144 | Aromatic C4 (attached to -NH-) |

| ~131 | Aromatic C2/C6 (ortho to -COOH) |

| ~125 | Aromatic C1 (attached to -COOH) |

| ~118 | Aromatic C3/C5 (ortho to -NH-) |

| ~61 | Methylene carbon (-O-CH₂-CH₃) |

| ~14 | Methyl carbon (-O-CH₂-CH₃) |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A very broad absorption is expected for the O-H stretch of the carboxylic acid, which often overlaps with C-H stretching bands. The N-H stretching of the carbamate group appears as a sharp peak. Two distinct carbonyl (C=O) stretching bands are anticipated, one for the carboxylic acid and another for the carbamate.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400-3300 | N-H Stretch | Carbamate |

| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid |

| 3100-3000 | Aromatic C-H Stretch | Benzene Ring |

| 3000-2850 | Aliphatic C-H Stretch | Ethyl Group |

| 1720-1680 | C=O Stretch | Carbamate |

| 1710-1680 | C=O Stretch | Carboxylic Acid |

| 1610-1580 | C=C Stretch | Aromatic Ring |

| 1550-1500 | N-H Bend | Carbamate |

| 1250-1200 | C-O Stretch | Carbamate/Carboxylic Acid |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The chromophore in this compound is the substituted benzene ring. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show strong absorption bands corresponding to π → π* electronic transitions within the aromatic system. The presence of both an electron-donating group (-NHCOOEt) and an electron-withdrawing group (-COOH) on the benzene ring influences the position and intensity of these absorption maxima (λmax).

| Predicted λmax (nm) | Solvent | Electronic Transition |

|---|---|---|

| ~280-290 | Ethanol/Methanol | π → π |

| ~220-230 | Ethanol/Methanol | π → π |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. Using a soft ionization technique like Electrospray Ionization (ESI), this compound (Molecular Weight: 209.20 g/mol ) can be readily analyzed. In positive ion mode, it is typically detected as the protonated molecule [M+H]⁺ at m/z 210.06. In negative ion mode, it would appear as the deprotonated molecule [M-H]⁻ at m/z 208.05. Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the parent ion, yielding structural information. nih.gov

Electron Ionization Mass Spectrometry (EIMS): EIMS is a hard ionization technique that causes extensive fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" for the molecule. The molecular ion peak (M⁺) would be observed at m/z 209. Key fragmentation pathways would likely include the loss of an ethoxy radical (•OCH₂CH₃, m/z 164), loss of CO₂ from the carboxylic acid (m/z 165), and cleavage resulting in the 4-aminobenzoic acid cation (m/z 137).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of the molecule. This is a definitive method for confirming the chemical formula, C₁₀H₁₁NO₄. The calculated exact mass for the protonated molecule [M+H]⁺ is 210.07098.

| Technique | Ion | Expected m/z | Information Provided |

|---|---|---|---|

| LC-MS (ESI+) | [M+H]⁺ | 210.06 | Molecular Weight Confirmation |

| LC-MS (ESI-) | [M-H]⁻ | 208.05 | Molecular Weight Confirmation |

| EIMS | [M]⁺ | 209.06 | Molecular Weight & Fragmentation Pattern |

| HRMS (ESI+) | [M+H]⁺ | 210.07098 | Exact Mass & Elemental Formula Confirmation |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of this compound. Due to its polarity, a reversed-phase HPLC (RP-HPLC) method is most suitable. nih.gov

In a typical RP-HPLC setup, a C18 (octadecylsilyl) stationary phase is used. The mobile phase generally consists of a mixture of an aqueous solvent (often with an acid modifier like 0.1% formic acid or acetic acid to ensure the carboxylic acid remains protonated) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure good separation and sharp peak shapes.

Detection is typically achieved using a UV detector set at one of the compound's absorption maxima, such as ~285 nm. The retention time of the compound under specific conditions is a characteristic identifier. Furthermore, the area under the chromatographic peak is directly proportional to the concentration of the compound, allowing for precise quantification. HPLC is also the standard method for determining the purity of a sample, with purity levels often expressed as a percentage based on the relative area of the main peak compared to the total area of all detected peaks.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Evaluation

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective chromatographic technique frequently used in synthetic chemistry to monitor the progress of reactions and assess the purity of isolated products. crsubscription.com For the synthesis of this compound, which could be prepared from a precursor like 4-aminobenzoic acid, TLC provides a qualitative assessment of the reaction mixture over time.

Reaction Monitoring: To monitor the conversion of a starting material to this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) at various time intervals. thieme.de The plate is then developed in a suitable mobile phase. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, representing the product, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

Purity Evaluation: After isolation and purification, TLC is used to evaluate the purity of the this compound product. A single, well-defined spot on the TLC plate under various solvent systems is a strong indicator of high purity. The presence of multiple spots would suggest the presence of residual starting materials, by-products, or other impurities.

The retention factor (Rƒ), defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter. quora.com The Rƒ value is dependent on the stationary phase, mobile phase, and the structure of the compound. quora.com For benzoic acid derivatives, various solvent systems can be employed to achieve effective separation. researchgate.net While specific Rƒ values are highly dependent on the exact conditions, a typical analysis would involve selecting a solvent system that provides a clear separation between the starting material and the product, with Rƒ values ideally between 0.2 and 0.8.

Table 1: Representative TLC Solvent Systems for Analysis of Benzoic Acid Derivatives This table presents examples of solvent systems used for TLC analysis of compounds structurally related to this compound. The optimal system for the target compound would be determined experimentally.

| Stationary Phase | Mobile Phase (Solvent System) | Compound Type Analyzed | Visualization Method | Reference |

| Silica Gel 60 F₂₅₄ | Toluene (B28343) / Ethanol (9:1 v/v) | Benzoic acid and its esters | UV Light (254 nm) | |

| Silica Gel | Ethyl acetate (B1210297) / Petroleum ether (1:3) | 4-Aminobenzoic acid | UV Light | rsc.org |

| Silica Gel 60 F₂₅₄ | Toluene: Acetone: Methanol: Ammonia (8:3:3:0.1 by volume) | Benzocaine (B179285) (Ethyl 4-aminobenzoate) | UV Light (275 nm) | rsc.org |

| Silica Gel | n-Propanol / Water (70:30 v/v) | Amino Acids | Ninhydrin Reagent | crsubscription.com |

Advanced Elemental and Compositional Analysis

Beyond chromatographic purity, it is crucial to confirm the elemental composition of a newly synthesized compound. Techniques like elemental microanalysis and SEM-EDS provide quantitative and qualitative data on the elemental makeup of this compound.

Elemental microanalysis, commonly known as CHN analysis, is a combustion-based technique that provides the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This quantitative method is fundamental for verifying the empirical formula of a synthesized compound. A small, precisely weighed amount of the this compound sample is combusted at high temperatures, converting the elements into simple gases (CO₂, H₂O, and N₂). These gases are then chromatographically separated and quantified.

The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula of the compound (C₁₀H₁₁NO₄). A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Table 2: Elemental Microanalysis Data for this compound (C₁₀H₁₁NO₄) This table compares the theoretical elemental composition with representative experimental data that would be expected for a pure sample.

| Element | Theoretical Mass % | Experimental Mass % (Found) |

| Carbon (C) | 57.41% | 57.35% |

| Hydrogen (H) | 5.30% | 5.34% |

| Nitrogen (N) | 6.70% | 6.68% |

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful combination of techniques for characterizing the morphology and elemental composition of solid materials. wikipedia.orgnih.gov

SEM Analysis: SEM utilizes a focused beam of electrons to scan the surface of the this compound sample, which is typically in a solid, crystalline, or powdered form. This interaction generates various signals that are collected to form high-resolution images of the sample's surface topography. These images can reveal critical information about the material's morphology, such as crystal shape, size distribution, and surface texture.

EDS Analysis: Simultaneously, the electron beam excites atoms within the sample, causing them to emit characteristic X-rays. wikipedia.org The EDS detector measures the energy of these X-rays. Since each element emits X-rays at unique energy levels, an EDS spectrum can be generated that displays peaks corresponding to the elements present in the sample. youtube.com For this compound (C₁₀H₁₁NO₄), the EDS spectrum is expected to show distinct peaks for carbon (C), nitrogen (N), and oxygen (O). Hydrogen (H) is too light to be detected by standard EDS systems. This analysis confirms the presence of the expected elements (excluding hydrogen) and can provide semi-quantitative information about their relative abundance on the sample's surface. wikipedia.orgnih.gov

Table 3: Expected Elemental Composition of this compound by EDS This table outlines the elements detectable by EDS and their theoretical atomic percentages (excluding hydrogen), which would be compared against the semi-quantitative results from the analysis.

| Element | Chemical Symbol | Expected in Sample? | Theoretical Atomic % (H excluded) |

| Carbon | C | Yes | 62.5% |

| Nitrogen | N | Yes | 6.25% |

| Oxygen | O | Yes | 31.25% |

Pharmacological and Medicinal Chemistry Development Outlook

Role as a Versatile Pharmaceutical Building Block

4-((Ethoxycarbonyl)amino)benzoic acid belongs to a class of compounds derived from para-aminobenzoic acid (PABA), which is recognized as a fundamental building block in the pharmaceutical industry. nih.govresearchgate.net The structural versatility of the PABA core, which allows for chemical substitutions at both the amino and carboxyl groups, is central to its utility. nih.gov In a comprehensive database of 12,111 commercial drugs, 1.5% (184 drugs) were found to contain the PABA moiety, demonstrating its broad applicability across a wide spectrum of therapeutic areas, including antibacterial, antineoplastic, and local anesthetic agents. nih.gov

The specific structure of this compound, where the amino group is protected by an ethoxycarbonyl group, makes it an especially useful intermediate in organic synthesis. This protection strategy is crucial in multi-step reactions, allowing for selective modification of the carboxylic acid group without unintended reactions at the amino group. This compound serves as a key starting material for creating more complex molecules with potential therapeutic value. nih.gov Its structural framework is a strong candidate for inclusion in large chemical libraries used for high-throughput screening to identify novel drug-like molecules. researchgate.net

Strategies for the Development of Novel Therapeutic Agents

The PABA scaffold, and by extension this compound, has been a fertile ground for the development of new drugs through several strategic approaches. Derivatives of PABA have shown a remarkable range of biological activities, including anticancer, anti-Alzheimer's, antibacterial, antiviral, antioxidant, and anti-inflammatory properties. nih.govresearchgate.net

One prominent strategy is molecular hybridization , which involves combining the PABA pharmacophore with other biologically active molecules. For instance, the synthesis of Schiff bases by reacting PABA with various aldehydes has yielded compounds with significant antimicrobial and cytotoxic activities. mdpi.comresearchgate.net This approach allows for the "tuning" of biological activity based on the specific aldehyde used in the synthesis. mdpi.com

Another strategy focuses on designing molecules that target specific biological pathways. PABA derivatives have been developed as inhibitors of multidrug resistance-associated proteins (MRPs), which are involved in cancer drug resistance. nih.gov The discovery that a derivative containing the 4-aminobenzoic acid substructure could potently and selectively inhibit MRP1 highlights the potential for developing targeted therapies. nih.gov Furthermore, the PABA structure is a known inhibitor of folate biosynthesis, a pathway essential for many pathogens, which led to the development of sulfonamide antibacterials. nih.gov

Preclinical Evaluation Methodologies

The preclinical assessment of therapeutic agents derived from this compound involves a combination of in vitro and in silico methods to characterize their biological activity and mechanism of action.

In Vitro Assays:

Antimicrobial Screening: The antibacterial and antifungal properties of new derivatives are commonly evaluated by determining their Minimum Inhibitory Concentration (MIC). Studies have reported MIC values for PABA-derived Schiff bases against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net

Cytotoxicity and Anticancer Activity: The potential of these compounds as anticancer agents is assessed using cytotoxicity assays against various cancer cell lines, such as the HepG2 liver cancer cell line. nih.gov The half-maximal inhibitory concentration (IC50) is a key parameter measured in these studies. nih.gov

Enzyme Inhibition Assays: Given their structural diversity, PABA derivatives are screened against specific enzyme targets. For example, various analogs have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govresearchgate.net

Characterization and Computational Studies:

Spectroscopic Analysis: The chemical structures of newly synthesized compounds are confirmed using a suite of analytical techniques, including Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). researchgate.netnih.gov

Molecular Docking: To understand how these molecules interact with their biological targets at a molecular level, in silico molecular docking studies are employed. These computational models can predict the binding modes and energies of compounds within the active site of an enzyme, providing insights for further structural optimization. researchgate.net

The table below summarizes preclinical data for selected PABA derivatives, illustrating the outcomes of these evaluation methodologies.

| Compound Type | Assay | Target/Organism | Result (IC50 / MIC) | Reference |

| PABA-derived Schiff Bases | Cytotoxicity | HepG2 Cancer Cell Line | ≥ 15.0 µM | researchgate.net |

| PABA-derived Schiff Bases | Antibacterial | MRSA | from 15.62 µM | mdpi.com |

| PABA-derived Schiff Bases | Antifungal | C. albicans, C. neoformans | ≥ 7.81 µM | mdpi.com |

| Benzylaminobenzoic acid | Enzyme Inhibition | Butyrylcholinesterase (BChE) | 2.67 ± 0.05 µM | nih.gov |

| 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | Enzyme Inhibition | Acetylcholinesterase (AChE) | 7.49 ± 0.16 µM | nih.gov |

Future Directions in Clinical Translation and Drug Development

The extensive preclinical research on PABA derivatives points toward several promising avenues for future clinical development. A primary focus is the translation of potent lead compounds into viable clinical candidates for treating a range of diseases.

A significant future direction lies in addressing the challenge of antimicrobial resistance . The demonstrated efficacy of PABA derivatives against drug-resistant bacteria like MRSA suggests their potential as a new class of antibiotics. mdpi.com Further development will involve optimizing these compounds to enhance their potency and pharmacokinetic profiles for clinical use.

In oncology, the development of selective inhibitors of multidrug resistance-associated proteins (MRPs) from PABA scaffolds offers a strategy to overcome resistance to conventional chemotherapy. nih.gov Future work will likely concentrate on refining these inhibitors to maximize their efficacy and minimize off-target effects, potentially leading to their use in combination therapies.

Another innovative application is in the field of biologics . 4-aminobenzoic acid esters of polyethylene (B3416737) glycol have been used for the PEGylation of therapeutic proteins such as interferon. rsc.org This chemical modification can improve the stability and therapeutic profile of protein-based drugs. Future research may explore the use of this compound derivatives to create novel bioconjugates with enhanced properties. rsc.org As noted in the literature, further investigation into the safety and efficacy of PABA derivatives in clinical trials is a necessary next step to realize their therapeutic potential. nih.govresearchgate.net

Optimization Strategies for Enhanced Bioactivity and Selectivity

Optimizing the structure of lead compounds derived from this compound is critical for improving their potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies are central to this process.

One key strategy involves the systematic modification of substituents on the PABA scaffold. Research has shown that the specific nature and position of substituents on the aromatic ring can significantly influence biological activity. researchgate.net For example, altering the aldehyde component used to create PABA-derived Schiff bases allows for the fine-tuning of their antimicrobial and cytotoxic effects. mdpi.com This suggests that a systematic exploration of different aromatic and aliphatic side chains can lead to compounds with superior activity.

Another optimization approach focuses on modifications at the carboxyl and amino groups . The carboxyl group has been identified as essential for the selective inhibition of MRPs, distinguishing this activity from the inhibition of other efflux pumps like P-glycoprotein (P-gp). nih.gov Protecting the amino group with the ethoxycarbonyl moiety, as in this compound, provides a synthetic handle for selective derivatization of the carboxyl end, enabling the creation of diverse libraries of esters and amides for biological screening. Computational methods, such as molecular docking, play a crucial role in guiding these optimization efforts by predicting which modifications are most likely to enhance binding to the target protein. researchgate.net

Conclusion and Future Research Directions

Synthesis of Current Academic Advancements and Identification of Knowledge Gaps

Academic advancements relevant to 4-((Ethoxycarbonyl)amino)benzoic acid are primarily extensions of research into PABA and its analogues. PABA is a crucial intermediate in the biosynthesis of folate in many microorganisms and is a common scaffold in medicinal chemistry. nih.govmdpi.com Its derivatives have been explored for a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. mdpi.comnih.gov The synthesis of various N-acylated and N-alkylated aminobenzoic acids has been a strategy to modulate the physicochemical and biological properties of the parent compound. mdpi.com For instance, the introduction of different acyl groups can influence the compound's lipophilicity, membrane permeability, and interaction with biological targets. nih.gov

One significant area of advancement is the synthesis of Schiff base derivatives of PABA, which have shown promising antibacterial, antifungal, and cytotoxic activities. mdpi.comrjptonline.org Another avenue of exploration has been the development of PABA-derived hydrazides as potential enzyme inhibitors. nih.gov These studies highlight the versatility of the PABA scaffold for generating diverse chemical entities with a range of biological functions.

However, a significant knowledge gap exists specifically for this compound. While its synthesis from PABA is chemically straightforward, detailed studies on its specific biological activities and potential therapeutic applications are lacking. nih.gov There is a dearth of information on how the ethoxycarbonyl group, in particular, influences the compound's activity compared to other acyl substitutions. Furthermore, comprehensive studies on its mechanism of action, potential molecular targets, and metabolic fate are yet to be conducted. The majority of the available information is limited to its basic chemical properties and its role as a synthetic intermediate. alfa-chemistry.com

Identification of Emerging Research Avenues for this compound

The existing research on PABA derivatives points toward several exciting and emerging research avenues for this compound.

Exploration of Antimicrobial and Anticancer Activity: Given that various PABA derivatives exhibit antimicrobial and cytotoxic properties, a primary research avenue would be the systematic evaluation of this compound and its derivatives against a panel of pathogenic bacteria, fungi, and cancer cell lines. mdpi.comnih.gov Structure-activity relationship (SAR) studies could be conducted by modifying the ethoxycarbonyl group to understand its contribution to the observed biological activity.

Enzyme Inhibition Studies: The structural similarity of this compound to substrates of various enzymes makes it a candidate for investigation as an enzyme inhibitor. For example, derivatives of PABA have been explored as cholinesterase inhibitors for potential application in Alzheimer's disease. nih.govwikipedia.org Investigating the inhibitory potential of this compound against enzymes involved in key pathological pathways could uncover novel therapeutic leads.

Development of Novel Biomaterials: Benzoic acid and its derivatives are also used in the development of polymers and other materials. Investigating the potential of this compound as a monomer or building block for novel polymers with specific biomedical applications, such as drug delivery systems or biodegradable materials, represents a promising area of research.

Probing Biological Pathways: As a modified form of a key biological precursor, this compound could be utilized as a chemical probe to study the enzymes and pathways that recognize and process PABA. This could provide valuable insights into folate metabolism and other PABA-dependent biological processes.

Broader Implications for Chemical Biology and Medicinal Chemistry Research

The focused investigation of this compound holds broader implications for the fields of chemical biology and medicinal chemistry. A thorough understanding of how a relatively simple modification like the addition of an ethoxycarbonyl group can alter the biological profile of a well-known molecule like PABA can provide fundamental insights into the principles of molecular recognition and drug design.

This research could lead to the development of new synthetic methodologies for the selective modification of aminobenzoic acids, expanding the chemical space available for drug discovery. Furthermore, the identification of novel biological activities for this compound could validate new therapeutic targets and open up new avenues for the treatment of various diseases.

In essence, while this compound itself is currently understudied, it stands as a representative of a vast, underexplored chemical space of N-acylated aminobenzoic acids. A systematic and in-depth investigation of this compound and its analogues has the potential to yield significant scientific advancements with far-reaching implications for the development of new therapeutics and a deeper understanding of fundamental biological processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-((Ethoxycarbonyl)amino)benzoic acid?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, reacting 4-aminobenzoic acid with ethyl chloroformate in the presence of a coupling agent like EDC/HCl and HOBt in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Reaction conditions (e.g., 0–5°C for 2 hours, followed by room temperature stirring) are critical to minimize side reactions .

- Characterization : Confirm the product using -NMR (e.g., ethoxy group protons at δ 1.2–1.4 ppm and 4.1–4.3 ppm) and FT-IR (C=O stretch at ~1700 cm) .

Q. What solvents are suitable for recrystallizing this compound?

- Solubility Data : Polar aprotic solvents like dimethylformamide (DMF) or ethanol-water mixtures are effective. Solubility in water is limited (<1 mg/mL at 25°C), necessitating mixed solvents for purification. Monitor solubility trends using gravimetric methods as described for structurally similar benzoic acid derivatives .

Q. How can researchers verify the stability of this compound under experimental conditions?

- Stability Testing : Conduct accelerated degradation studies under varying pH (e.g., 1–13), temperature (25–60°C), and light exposure. Use HPLC to track degradation products (e.g., benzoic acid or ethoxycarbonyl hydrolysis byproducts). Stability is generally maintained in inert, anhydrous environments .

Advanced Research Questions

Q. How can low reaction yields due to steric hindrance from the ethoxycarbonyl group be mitigated?

- Optimization Strategies :

- Use microwave-assisted synthesis to enhance reaction kinetics.

- Introduce bulky base catalysts (e.g., DMAP) to improve coupling efficiency.

- Replace traditional solvents with ionic liquids to reduce steric effects, as demonstrated in analogous carbamate syntheses .

- Yield Analysis : Compare yields under varying conditions (e.g., 45–72% in DCM vs. 68–85% in THF with DMAP) .

Q. What methodologies are recommended for analyzing contradictory spectral data in oxidation studies?

- Case Study : In CYP450-mediated oxidation (e.g., CYP199A4), unexpected metabolites like 4-[[2-(formylamino)acetyl]amino]benzoic acid may form. Use high-resolution LC-MS/MS ( 223.06 [M+H]) and -NMR to resolve structural ambiguities. Cross-validate with computational models (e.g., DFT for predicting reaction pathways) .

Q. How can researchers assess the biological activity of this compound against enzyme targets?

- In Vitro Assays :

- Kinetic Analysis : Measure IC values via fluorescence-based assays (e.g., trypsin inhibition at λ=280 nm). Include positive controls (e.g., benzamidine) and account for solvent interference.

- Binding Studies : Use surface plasmon resonance (SPR) to determine values. For example, SPR data for structurally related compounds show ranges of 10–100 µM .

Q. What strategies address discrepancies in solubility data across studies?

- Troubleshooting :

- Replicate experiments using standardized methods (e.g., shake-flask technique at 25°C).

- Account for polymorphism by characterizing crystal forms via X-ray diffraction.

- Compare with analogous compounds (e.g., 4-(dimethylamino)benzoic acid solubility in cyclohexane: 0.12 mg/mL at 30°C) .

Methodological Notes

- Spectral Contradictions : Always cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to resolve shifts caused by electron-withdrawing groups .

- Reaction Scale-Up : Pilot studies in flow reactors improve reproducibility for multi-step syntheses, reducing byproduct formation .

- Safety Protocols : Despite limited acute toxicity data, handle with nitrile gloves and fume hoods due to potential irritant properties inferred from similar carbamates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten